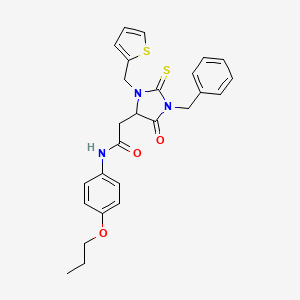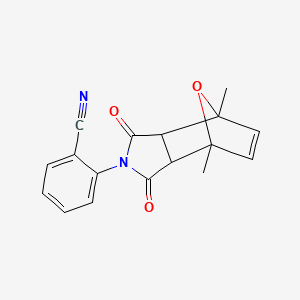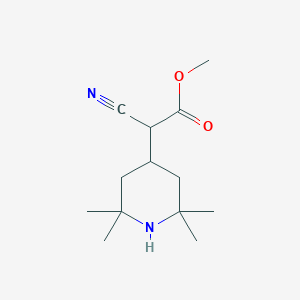
(5Z)-5-(2,3-dimethoxybenzylidene)-1-(3-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and thioxo groups attached to a pyrimidinedione core. Its distinct chemical properties make it a subject of interest in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a catalyst and a controlled temperature environment to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in the replacement of methoxy groups with other functional groups.
科学的研究の応用
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
作用機序
The mechanism of action of 5-[(Z)-1-(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and proteins. The compound’s thioxo group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Thiosemicarbazones: These compounds share the thioxo group and have similar biological activities, including antimicrobial and anticancer properties.
4-Thiazolidinones: These compounds also contain a thioxo group and are known for their wide range of pharmacological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione is unique due to its specific combination of methoxy and thioxo groups attached to a pyrimidinedione core
特性
分子式 |
C20H18N2O5S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H18N2O5S/c1-25-14-8-5-7-13(11-14)22-19(24)15(18(23)21-20(22)28)10-12-6-4-9-16(26-2)17(12)27-3/h4-11H,1-3H3,(H,21,23,28)/b15-10- |
InChIキー |
ZGVUEIAVJDBQGM-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)NC2=S |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate](/img/structure/B11093816.png)
![2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11093818.png)
![2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11093825.png)

![6-chloro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B11093839.png)
![N'~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide](/img/structure/B11093841.png)



![7-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11093865.png)
phosphonium](/img/structure/B11093871.png)
![5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11093878.png)
![1-Isopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11093893.png)

